Cas no 2137029-70-8 (Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)-)

Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)- Chemical and Physical Properties
Names and Identifiers
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- Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)-
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- Inchi: 1S/C10H22N2O/c1-7(2)5-9(11)6-10(13)12-8(3)4/h7-9H,5-6,11H2,1-4H3,(H,12,13)/t9-/m0/s1
- InChI Key: DSQGTZIAHDXYTF-VIFPVBQESA-N
- SMILES: C(NC(C)C)(=O)C[C@@H](N)CC(C)C
Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768624-1.0g |
(3S)-3-amino-5-methyl-N-(propan-2-yl)hexanamide |
2137029-70-8 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
Enamine | EN300-768624-0.5g |
(3S)-3-amino-5-methyl-N-(propan-2-yl)hexanamide |
2137029-70-8 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
Enamine | EN300-768624-0.05g |
(3S)-3-amino-5-methyl-N-(propan-2-yl)hexanamide |
2137029-70-8 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
Enamine | EN300-768624-0.25g |
(3S)-3-amino-5-methyl-N-(propan-2-yl)hexanamide |
2137029-70-8 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
Enamine | EN300-768624-0.1g |
(3S)-3-amino-5-methyl-N-(propan-2-yl)hexanamide |
2137029-70-8 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
Enamine | EN300-768624-2.5g |
(3S)-3-amino-5-methyl-N-(propan-2-yl)hexanamide |
2137029-70-8 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
Enamine | EN300-768624-10.0g |
(3S)-3-amino-5-methyl-N-(propan-2-yl)hexanamide |
2137029-70-8 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
Enamine | EN300-768624-5.0g |
(3S)-3-amino-5-methyl-N-(propan-2-yl)hexanamide |
2137029-70-8 | 95% | 5.0g |
$2235.0 | 2024-05-22 |
Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)- Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)-
Comprehensive Overview of Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)- (CAS No. 2137029-70-8)
The compound Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)-, identified by its CAS No. 2137029-70-8, is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique stereochemistry, denoted by the (3S) configuration, plays a critical role in its biological activity and interactions. This compound belongs to the class of amino acid derivatives, which are increasingly studied for their applications in drug development, particularly in targeting metabolic pathways and enzyme modulation.
In recent years, the demand for chiral compounds like Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)- has surged due to their enantioselective properties. Researchers are particularly interested in how such molecules can be leveraged in precision medicine and personalized therapeutics. The 3-amino and N-(1-methylethyl) functional groups in this compound suggest potential for hydrogen bonding and hydrophobic interactions, making it a candidate for protein-ligand binding studies.
The synthesis and characterization of CAS No. 2137029-70-8 often involve advanced techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). These methods ensure the purity and stereochemical integrity of the compound, which is crucial for its application in high-throughput screening and structure-activity relationship (SAR) studies. The 5-methyl substitution further enhances its stability, a feature highly valued in medicinal chemistry.
From an industrial perspective, Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)- is gaining attention in the context of green chemistry and sustainable synthesis. With growing environmental concerns, researchers are exploring eco-friendly routes to produce such compounds, minimizing waste and energy consumption. This aligns with the broader trend of circular economy practices in the chemical industry.
Another area of interest is the compound's potential role in nutraceuticals and functional foods. Given its structural similarity to naturally occurring amino acids, it may contribute to formulations aimed at improving metabolic health. This ties into the rising consumer focus on gut microbiome and probiotic-enriched products, where such derivatives could play a synergistic role.
In summary, Hexanamide, 3-amino-5-methyl-N-(1-methylethyl)-, (3S)- (CAS No. 2137029-70-8) represents a versatile compound with multifaceted applications. Its relevance spans from drug discovery to sustainable manufacturing, making it a subject of ongoing research and innovation. As scientific advancements continue, this molecule is poised to contribute significantly to breakthroughs in life sciences and material chemistry.
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